molecular formula C12H9N3 B6597511 2-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1279819-13-4

2-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B6597511
CAS RN: 1279819-13-4
M. Wt: 195.22 g/mol
InChI Key: HVPMMTIMEHDCTN-UHFFFAOYSA-N
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Description

2-Phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic aromatic compound and a pyrrolopyrimidine derivative. It is a white solid that is soluble in water and is used in the synthesis of various organic compounds. It has been studied for its various properties, including its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : N-Aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines were synthesized using phosphorus pentoxide, triethylamine hydrochloride, and arylamine hydrochloride, achieving yields of 30-67% (Jørgensen, El-Bayouki, & Pedersen, 1985).
  • Chemical Structure Analysis : The structure of certain pyrrolo[2,3-d]pyrimidines has been characterized through X-ray structure analysis, revising previous interpretations of their structures (Peters & Kollenz, 1981).

Biological and Medicinal Applications

  • Anti-inflammatory Activity : Some pyrrolo[2,3-d]pyrimidine derivatives have shown significant in vivo anti-inflammatory activities (Mohamed, Kamel, & Abd El-hameed, 2013).
  • Cancer Research : Pyrroles and pyrrolo[2,3-d]pyrimidines bearing sulfonamide moiety have been synthesized and evaluated for their anticancer and radiosensitizing properties, showing promising cytotoxic activities (Ghorab, Ragab, Heiba, Youssef, & El-Gazzar, 2010).
  • Inhibitors of Enzymatic Activity : Pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of various enzymes, such as tyrosine kinase c-Src and lck, demonstrating specificity and potency in inhibiting these enzymes (Missbach et al., 2000), (Burchat et al., 2000).

Advanced Synthesis and Docking Studies

  • Docking Studies : Novel synthesis methods for pyrrolo[2,3-d]pyrimidines have been developed, followed by docking studies to understand their interactions with biological targets (Bommeraa, Merugu, & Eppakayala, 2019).
  • Triarylation Strategies : Innovative methods for the triarylation of pyrrolo[2,3-d]pyrimidines using microwave-promoted cross-coupling reactions have been explored, enhancing the efficiency of synthesis (Prieur, Pujol, & Guillaumet, 2015).

properties

IUPAC Name

2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-9(5-3-1)11-14-8-10-6-7-13-12(10)15-11/h1-8H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPMMTIMEHDCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C=CNC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1279819-13-4
Record name 2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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